![molecular formula C24H21N3O4 B2967035 2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide CAS No. 941930-84-3](/img/structure/B2967035.png)

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

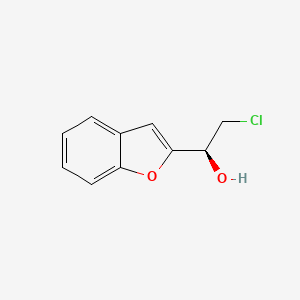

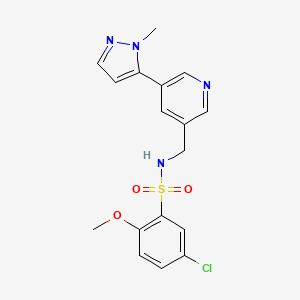

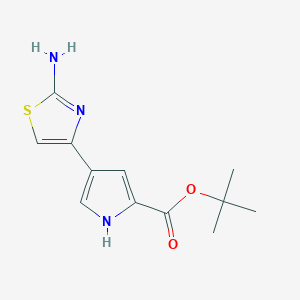

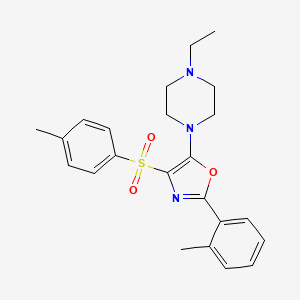

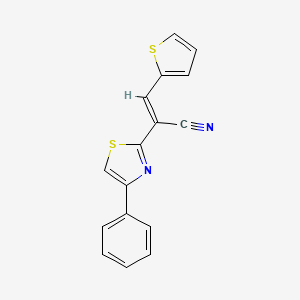

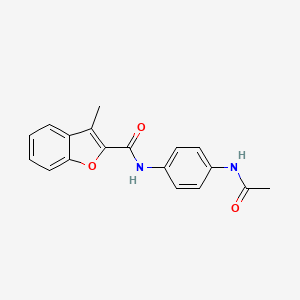

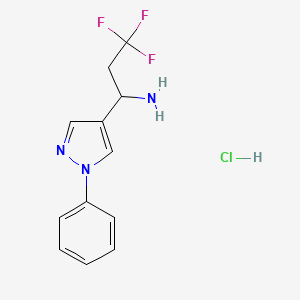

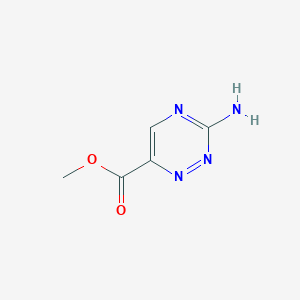

The compound “2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide” is a complex organic molecule. It contains a pyridazine ring (a six-membered ring with two nitrogen atoms), which is substituted with a 2,5-dimethoxyphenyl group and a naphthalen-1-ylacetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, the 2,5-dimethoxyphenyl group, and the naphthalen-1-ylacetamide group would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyridazine ring, for example, might undergo reactions typical of heterocyclic compounds. The 2,5-dimethoxyphenyl and naphthalen-1-ylacetamide groups could also participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Researchers have synthesized a series of derivatives related to the naphthalene structure, focusing on their antioxidant and antibacterial activities. For instance, a study by Soumya and Rajitha (2015) explored the synthesis of 2-((naphthalen-1-yl) methyl)-5-substituted-1,3,4-oxadiazole derivatives. These compounds, including variations with pyridyl derivatives, showed significant antioxidant and antibacterial activities, highlighting their potential for therapeutic applications (J. Soumya & G. Rajitha, 2015).

Antitumor and Antioxidant Activities

Cyanoacetamide derivatives have been synthesized for their antitumor and antioxidant activities. A study by Bialy and Gouda (2011) synthesized various benzothiophenes and evaluated their biological activities, indicating some compounds exhibited promising antioxidant activities. This research underscores the potential of naphthalene-related compounds in developing new antitumor and antioxidant agents (S. A. Bialy & M. Gouda, 2011).

Anti-HIV Activity

The synthesis of new naphthalene derivatives with potential anti-HIV activity was investigated by Hamad et al. (2010). They focused on synthesizing 2-(naphthalen-2-yloxy)-N-[(aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl] acetamides and evaluated their inhibitory activity against HIV-1 and HIV-2, identifying potent inhibitors that suggest a new direction for antiviral agent development (Nawar S. Hamad et al., 2010).

Antimicrobial Activity

The antimicrobial activity of naphthyl-2-cyanoacetamide derivatives was explored through the synthesis of new pyridine, pyrimidine, and naphtho[2,1-b]oxazine derivatives. Fadda et al. (2015) reported that these compounds exhibited mild to moderate activity against various bacteria, indicating their usefulness in developing new antimicrobial agents (A. Fadda et al., 2015).

Wirkmechanismus

Target of Action

The primary target of TCMDC-125146 is the essential malarial kinase PfCLK3 . PfCLK3 is one of the four cyclin-dependent like protein kinases in Plasmodium . This kinase plays a key role in the processing of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

TCMDC-125146 interacts with PfCLK3 through a covalent inhibition mechanism . The co-crystal structure of PfCLK3 with TCMDC-125146 has been solved, which facilitated the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules .

Biochemical Pathways

The action of TCMDC-125146 affects the protein translation machinery of the malaria parasite . Malaria parasites contain three translational compartments: the cytoplasm, apicoplast, and mitochondrion, of which the latter two are of the prokaryotic type . The inhibition of PfCLK3 by TCMDC-125146 disrupts the normal functioning of these translational compartments, thereby affecting the parasite’s ability to synthesize proteins .

Pharmacokinetics

The compound has been shown to have potent activity against parasite cultures, low mammalian cell toxicity, and low propensity for resistance development

Result of Action

The inhibition of PfCLK3 by TCMDC-125146 results in a significant reduction in the survival of Plasmodium falciparum . The compound displays low nanomolar potency and covalent inhibition in both recombinant protein and P. falciparum killing assays . Its efficacy in parasites is maintained even when it is washed out 6 hours after exposure .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4/c1-30-17-10-12-22(31-2)19(14-17)21-11-13-24(29)27(26-21)15-23(28)25-20-9-5-7-16-6-3-4-8-18(16)20/h3-14H,15H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMZDEKMDPVFIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-hydroxypropyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966954.png)

![Methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2966961.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2966964.png)

![3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid](/img/structure/B2966966.png)

![2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide](/img/structure/B2966968.png)

![(E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B2966972.png)